REACTION_CXSMILES
|
[CH:1]1([NH:5][S:6]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)(=[O:8])=[O:7])[CH2:4][CH2:3][CH2:2]1.[Cl-].[NH4+]>O.[Fe]>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([S:6]([NH:5][CH:1]2[CH2:4][CH2:3][CH2:2]2)(=[O:8])=[O:7])=[CH:10][CH:11]=1 |f:1.2|
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Name
|
|
Quantity
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400 mL
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Type
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reactant
|
Smiles
|
C1(CCC1)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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5.2 g
|
Type
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catalyst
|
Smiles
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[Fe]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After the reaction mixture was refluxed for 3 h
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Duration
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3 h
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Type
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FILTRATION
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Details
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the iron was filtered off
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Type
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ADDITION
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Details
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the filtrate was basified to pH 9 by addition of sodium carbonate
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with ethyl acetate (300 mL×2)
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Type
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WASH
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Details
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The extract was washed with water (130 mL×2) and brine (130 mL×2)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CUSTOM
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Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by ISCO combi-flash chromatography (gradient elution, 20-60% ethyl acetate in petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)NC1CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.87 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |